6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one
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Overview
Description
6,7-Difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinolin-4(1H)-one core with difluoro and sulfonyl substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-difluoroaniline with 3-methylbenzenesulfonyl chloride under basic conditions to form the corresponding sulfonamide. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride (POCl3), to yield the quinolin-4(1H)-one core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The difluoro and sulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
6,7-Difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoroquinolin-4(1H)-one: Lacks the sulfonyl and methylphenyl groups, which may result in different biological activities.
3-[(3-Methylphenyl)sulfonyl]quinolin-4(1H)-one: Lacks the difluoro substituents, potentially affecting its chemical reactivity and biological properties.
6,7-Difluoro-3-[(phenyl)sulfonyl]quinolin-4(1H)-one: Similar structure but with a different aryl group, which may influence its activity and selectivity
Uniqueness
The presence of both difluoro and sulfonyl groups in 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one makes it unique compared to other quinoline derivatives. These substituents can significantly impact the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
6,7-difluoro-3-(3-methylphenyl)sulfonyl-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO3S/c1-9-3-2-4-10(5-9)23(21,22)15-8-19-14-7-13(18)12(17)6-11(14)16(15)20/h2-8H,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFZEEMWWVYFEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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